molecular formula C9H8BrNO2S B2710322 methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 478239-04-2

methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B2710322
CAS No.: 478239-04-2
M. Wt: 274.13
InChI Key: XPUYKWCGGQXQOC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with a molecular formula of C9H8BrNO2S. This compound is part of the thieno[3,2-b]pyrrole family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, or benzyl bromides in the presence of sodium hydride . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various biologically active molecules, including potential drug candidates.

    Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibitors and other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
  • Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
  • Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Uniqueness

Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the thieno[3,2-b]pyrrole ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new chemical entities .

Properties

IUPAC Name

methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S/c1-4-7(10)8-6(14-4)3-5(11-8)9(12)13-2/h3,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUYKWCGGQXQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C=C(N2)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a refluxing xylene (100 ml) was added the crude product of Step 2 (18 g) in 250 ml of xylene over a period of 20 min. After refluxing for 10 min, the reaction mixture was cooled and concentrated to volume of about 100 ml. The solid was collected by filtration to give 12.5 g of the title compound as a white solid.
Name
crude product
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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